This compound is classified as a nitrogen-containing heterocycle, specifically a pyrido[2,3-d]pyrimidin-4-one derivative. Its synthesis and evaluation have been reported in various studies, highlighting its potential as an anti-cancer agent and its structural similarity to known pharmacophores, particularly epidermal growth factor receptor inhibitors . The synthesis of derivatives of this compound has been explored extensively in the context of drug discovery, particularly for their therapeutic applications.
The synthesis of 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one can be achieved through several methods. One notable approach involves the reaction of appropriate chalcones with 6-aminothiouracil under specific conditions. For instance, the synthesis can be performed using catalytic amounts of sodium ethoxide under reflux conditions, yielding the desired product in acceptable yields .
2-Methyl-1H-pyrido[2,3-d]pyrimidin-4-one participates in various chemical reactions typical of heterocycles. These reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions.
The mechanism of action for compounds like 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. For example, derivatives have shown potential as inhibitors of epidermal growth factor receptor pathways, which are crucial in cancer proliferation.
The physical and chemical properties of 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one contribute to its utility in medicinal chemistry.
The applications of 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one are primarily found within pharmaceutical research. Its derivatives are being investigated for:
Pyrido[2,3-d]pyrimidines represent a privileged class of bicyclic nitrogen-containing heterocycles in medicinal chemistry, structurally characterized by an ortho-fused pyridine-pyrimidine ring system. This scaffold shares electronic and spatial similarities with naturally occurring purines and pyrimidines, enabling targeted interactions with biological macromolecules involved in nucleotide metabolism and signaling pathways [1]. The intrinsic π-electron deficiency of the pyrimidine ring, combined with the basicity of ring nitrogen atoms, facilitates diverse non-covalent interactions with enzyme active sites, including hydrogen bonding, π-stacking, and electrostatic contacts [3].
Notably, pyrido[2,3-d]pyrimidines serve as bioisosteric replacements for quinazoline-based pharmaceuticals, exemplified by the clinical tyrosine kinase inhibitors gefitinib and erlotinib [1]. Their structural versatility allows strategic substitutions at C2, C4, C6, and C7 positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has positioned pyrido[2,3-d]pyrimidines as molecular scaffolds against multiple oncology targets, including tyrosine kinases, dihydrofolate reductase (DHFR), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs) [1] [6]. Despite this broad activity profile, thymidylate synthase (TS) remained an underexplored target for this chemotype until recent investigations [3] [6].
The 2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one variant (CAS 1693-94-3) introduces critical structural and electronic modifications that enhance its drug-like properties. With a molecular formula of C₉H₈N₂O and molecular weight of 160.17 g/mol, this derivative features a N-methylated lactam system that influences tautomeric equilibrium and hydrogen-bonding capacity [5]. The methyl group at C2 sterically blocks metabolic oxidation at this position while modulating electron density across the conjugated system, thereby altering substrate-enzyme recognition [9]. Physicochemical profiling reveals a calculated logP of 1.21, vapor pressure of 0.00323 mmHg at 25°C, and boiling point of 283.1°C, indicating moderate hydrophilicity and low volatility suitable for drug formulation [5].
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1693-94-3 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| SMILES | O=C1[N]2=CC=CC=C2NC(C)=C1 |
| InChI Key | VFRQWNDJBUDLAL-UHFFFAOYSA-N |
| XLogP | 1.21 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
The compound exists as a white crystalline solid with a melting point range of 140-142°C, exhibiting stability under standard storage conditions [5]. Its UV spectrum shows λmax at 280 nm and 320 nm, characteristic of extended chromophores with n→π^ transitions, which facilitates analytical detection in biological matrices [5]. As a key pharmacophore, the 2-methyl-4-one configuration enhances binding to folate-dependent enzymes and kinase ATP pockets while serving as a synthetic handle for further derivatization at N1, C6, and C7 positions [4] [6]. Molecular topology analyses demonstrate that the methyl group induces a ~15° dihedral angle shift in the bicyclic system, optimizing planar geometry for intercalation into hydrophobic enzyme clefts [5].
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: